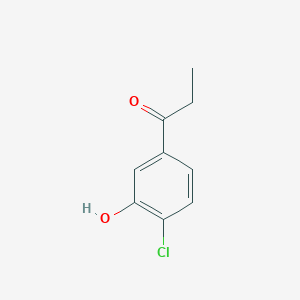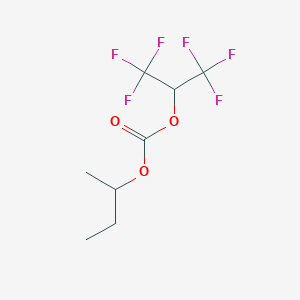
2,2-Difluoroethyl 3-fluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoroethyl 3-fluoropropyl carbonate: is an organic compound with the molecular formula C6H9F3O3 and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of both difluoroethyl and fluoropropyl groups, making it a fluorinated carbonate ester. Fluorinated compounds are often of interest due to their unique chemical properties, such as increased stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 3-fluoropropyl carbonate typically involves the reaction of 2,2-difluoroethanol with 3-fluoropropyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2,2-Difluoroethyl 3-fluoropropyl carbonate can undergo nucleophilic substitution reactions where the carbonate group is replaced by nucleophiles such as amines , thiols , and alcohols .
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 2,2-difluoroethanol and 3-fluoropropanol .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Major Products:
- 2,2-Difluoroethanol
- 3-Fluoropropanol
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Difluoroethyl 3-fluoropropyl carbonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often used to enhance the metabolic stability and bioavailability of drugs. This compound can be used to introduce fluorinated groups into drug molecules, potentially improving their therapeutic properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the electronics and polymer industries .
Wirkmechanismus
Molecular Targets and Pathways: The primary mechanism of action involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols. This reaction is facilitated by the formation of a hypervalent iodine intermediate, which enhances the electrophilicity of the difluoroethyl group .
Pathways Involved:
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoroethyl Carbonate
- 2,2-Difluoroethyl Methyl Carbonate
- 2,2-Difluoroethyl Ethyl Carbonate
Uniqueness: 2,2-Difluoroethyl 3-fluoropropyl carbonate is unique due to the presence of both difluoroethyl and fluoropropyl groups. This dual fluorination enhances its reactivity and stability compared to other similar compounds. Additionally, the specific arrangement of fluorine atoms can influence the compound’s physicochemical properties, making it particularly valuable in specialized applications .
Eigenschaften
Molekularformel |
C6H9F3O3 |
|---|---|
Molekulargewicht |
186.13 g/mol |
IUPAC-Name |
2,2-difluoroethyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C6H9F3O3/c7-2-1-3-11-6(10)12-4-5(8)9/h5H,1-4H2 |
InChI-Schlüssel |
VWYKISPBGUVOSS-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(F)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


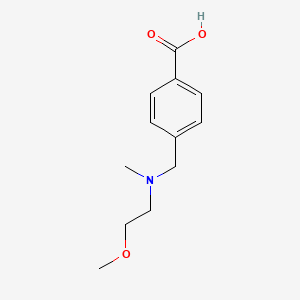
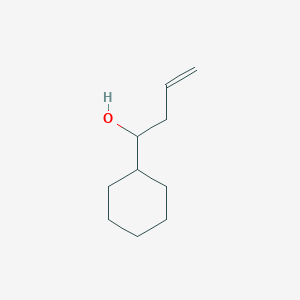
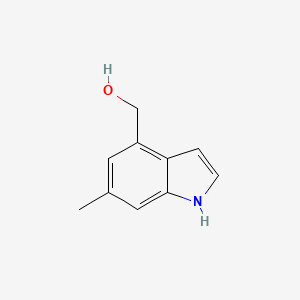



![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)

